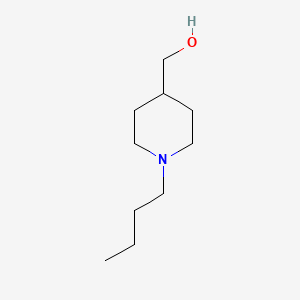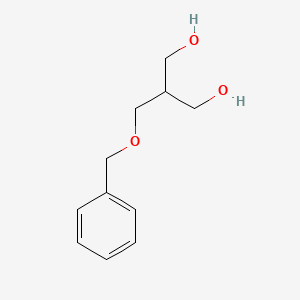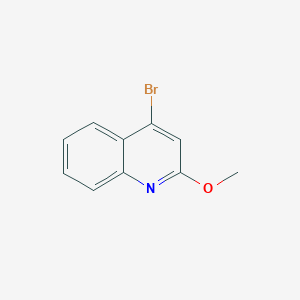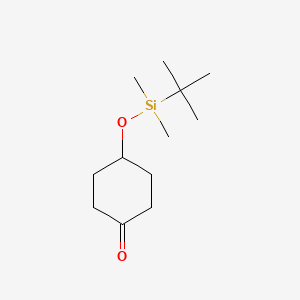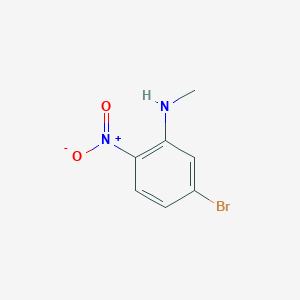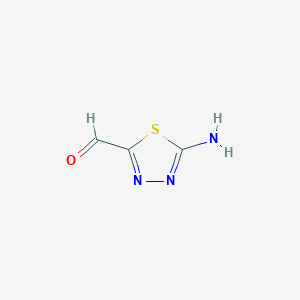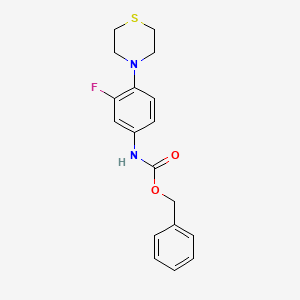
N-(3-fluoro-4-(thiomorpholin-4-yl)phényl)carbamate de benzyle
Vue d'ensemble
Description
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula C18H19FN2O2S It is characterized by the presence of a benzyl group, a fluorine atom, and a thiomorpholine ring attached to a phenyl carbamate structure
Applications De Recherche Scientifique
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluoro-4-nitroaniline with thiomorpholine in the presence of a suitable catalyst to form the intermediate 3-fluoro-4-(thiomorpholin-4-yl)aniline.
Carbamoylation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate.
The reaction conditions typically involve:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: Catalysts such as palladium on carbon may be used in the initial step.
Industrial Production Methods
Industrial production of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Cellular Processes: Influence processes such as cell proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[3-chloro-4-(thiomorpholin-4-yl)phenyl]carbamate
- Benzyl N-[3-bromo-4-(thiomorpholin-4-yl)phenyl]carbamate
- Benzyl N-[3-methyl-4-(thiomorpholin-4-yl)phenyl]carbamate
Uniqueness
Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs with different substituents.
Propriétés
IUPAC Name |
benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTVWPQLBCYBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153822 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-71-5 | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
